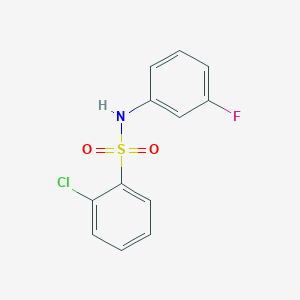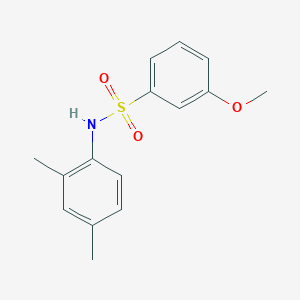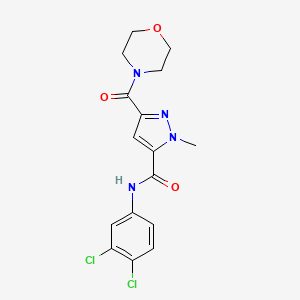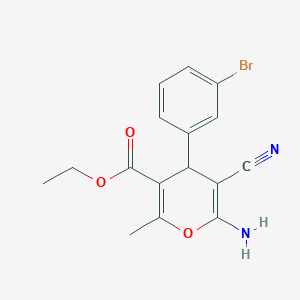![molecular formula C22H17N5O4S B10961159 2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10961159.png)
2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2-nitrophenol.
Construction of the benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This is typically done through a series of cyclization and condensation reactions involving thiophene, triazole, and pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The nitrophenoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using bases such as sodium hydride or potassium carbonate.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Tetrahydrofuran derivative: Formed by the hydrogenation of the furan ring.
Substituted derivatives: Formed by the replacement of the nitrophenoxy group with other nucleophiles.
Scientific Research Applications
2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s heterocyclic structure may impart interesting electronic and optical properties, making it a candidate for use in organic electronics or photonics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine shares structural similarities with other heterocyclic compounds such as thiazoles, triazoles, and pyrimidines.
Uniqueness
- The combination of the furan, nitrophenoxy, and benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moieties in a single molecule is unique and may impart distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C22H17N5O4S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C22H17N5O4S/c28-27(29)15-6-2-3-7-16(15)30-11-13-9-10-17(31-13)20-24-21-19-14-5-1-4-8-18(14)32-22(19)23-12-26(21)25-20/h2-3,6-7,9-10,12H,1,4-5,8,11H2 |
InChI Key |
KKXNFZJEEPYFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(O5)COC6=CC=CC=C6[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide](/img/structure/B10961099.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10961100.png)
![2,5-Bis[1-(furan-2-yl)cyclohexyl]furan](/img/structure/B10961107.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B10961109.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961116.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10961146.png)
![N-cyclopentyl-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961147.png)



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B10961163.png)
